molecular formula C25H23N3O5S B2958930 methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate CAS No. 687583-79-5

methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

Cat. No.: B2958930
CAS No.: 687583-79-5
M. Wt: 477.54
InChI Key: ARJKRPJGAGGUSD-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate is a synthetic organic compound known for its unique structure and diverse chemical properties. This compound belongs to the class of thienopyrimidines, which have significant importance in medicinal chemistry due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate involves a multi-step process:

  • Formation of the thienopyrimidine core: : This often starts with the cyclization of appropriate precursors under controlled conditions, typically involving reagents like Lawesson's reagent and solvents such as acetonitrile.

  • Acetylation and benzylation: : Using acylating agents (like acetic anhydride) and benzyl bromide under basic conditions (often with bases like potassium carbonate) to introduce the acetyl and benzyl groups.

  • Esterification: : The final step involves esterification using methanol in the presence of acid catalysts such as sulfuric acid.

Industrial Production Methods

Industrial production methods scale up the laboratory processes using large reactors for the multi-step synthesis. Optimized reaction conditions are employed to maximize yields and purity. The processes are carefully monitored using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, typically forming sulfoxides and sulfones.

  • Reduction: : Reductive reactions may yield partially saturated derivatives.

  • Substitution: : The aromatic systems in the molecule can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Depending on the substituent, conditions may vary but generally involve halogenating agents, organometallic reagents, etc.

Major Products

  • Oxidation: : Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

  • Reduction: : Methyl 2-{[(3-benzyl-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate

  • Substitution: : Substituted analogs with various functional groups replacing hydrogen atoms.

Scientific Research Applications

This compound has significant applications across various fields:

Chemistry

  • Analytical Chemistry: : Used as a standard in chromatographic techniques.

  • Material Science: : Employed in the synthesis of novel polymeric materials.

Biology

  • Biological Assays: : Acts as an inhibitor in various enzyme-catalyzed reactions.

  • Cell Biology: : Used in studying cell signaling pathways.

Medicine

  • Drug Development: : Potential candidate for antiviral and anticancer drugs.

  • Diagnostics: : Utilized in the development of diagnostic assays for various diseases.

Industry

  • Agriculture: : Explored as a component in the development of new pesticides.

  • Pharmaceutical Industry: : Used in the large-scale synthesis of active pharmaceutical ingredients.

Comparison with Similar Compounds

Methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate stands out due to its unique thienopyrimidine core and the combination of acetyl and benzyl groups.

Similar Compounds

  • Methyl 2-{[(3-benzyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Lacks the methyl groups on the thieno ring.

  • Ethyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has an ethyl group instead of a methyl group.

  • Methyl 2-{[(3-phenyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate: : Has a phenyl group instead of a benzyl group.

Each of these compounds has distinct properties and applications, making this compound stand out for its specific utility in scientific research and industry.

Properties

CAS No.

687583-79-5

Molecular Formula

C25H23N3O5S

Molecular Weight

477.54

IUPAC Name

methyl 2-[[2-(3-benzyl-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C25H23N3O5S/c1-15-16(2)34-23-21(15)22(30)27(13-17-9-5-4-6-10-17)25(32)28(23)14-20(29)26-19-12-8-7-11-18(19)24(31)33-3/h4-12H,13-14H2,1-3H3,(H,26,29)

InChI Key

ARJKRPJGAGGUSD-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3C(=O)OC)CC4=CC=CC=C4)C

solubility

not available

Origin of Product

United States

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